Cas no 497855-87-5 (2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl-)

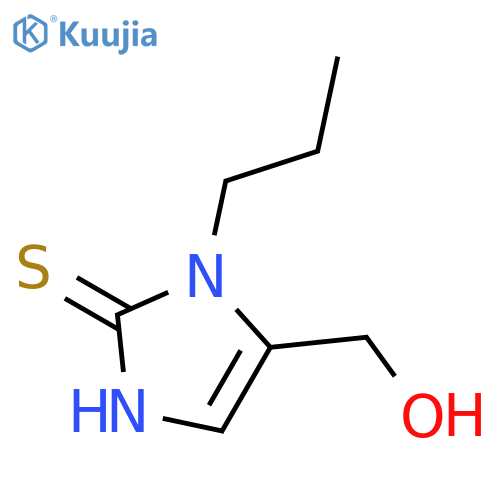

497855-87-5 structure

商品名:2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl-

CAS番号:497855-87-5

MF:C7H12N2OS

メガワット:172.247980117798

MDL:MFCD11588970

CID:1551185

PubChem ID:22938703

2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl- 化学的及び物理的性質

名前と識別子

-

- 2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl-

- 5-hydroxymethyl-2-mercapto-1-propylimidazole

- 4-(hydroxymethyl)-3-propyl-1H-imidazole-2-thione

- 5-(hydroxymethyl)-1-propyl-3H-imidazole-2-thione

- DTXSID101184692

- 497855-87-5

- NBPSHCXLWHKVOF-UHFFFAOYSA-N

- AB86679

- 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione

- AKOS006318365

- DB-102955

- MFCD11588970

- (1-propyl-2-sulfanyl-1H-imidazol-5-yl)methanol

- SCHEMBL5397038

- (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol

-

- MDL: MFCD11588970

- インチ: InChI=1S/C7H12N2OS/c1-2-3-9-6(5-10)4-8-7(9)11/h4,10H,2-3,5H2,1H3,(H,8,11)

- InChIKey: NBPSHCXLWHKVOF-UHFFFAOYSA-N

- ほほえんだ: CCCN1C(=CNC1=S)CO

計算された属性

- せいみつぶんしりょう: 172.06716

- どういたいしつりょう: 172.06703418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- PSA: 35.5

2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01FY2W-250mg |

2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl- |

497855-87-5 | 95% | 250mg |

$365.00 | 2024-05-01 | |

| abcr | AB481597-1g |

(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol; . |

497855-87-5 | 1g |

€1231.10 | 2024-08-02 | ||

| A2B Chem LLC | AY22824-1g |

(2-Mercapto-1-propyl-1h-imidazol-5-yl)methanol |

497855-87-5 | 95% | 1g |

$769.00 | 2024-04-19 | |

| 1PlusChem | 1P01FY2W-1g |

2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl- |

497855-87-5 | 95% | 1g |

$888.00 | 2024-05-01 | |

| eNovation Chemicals LLC | Y1239864-250mg |

2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl- |

497855-87-5 | 95% | 250mg |

$550 | 2025-02-27 | |

| abcr | AB481597-1 g |

(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol |

497855-87-5 | 1g |

€1,228.00 | 2022-07-29 | ||

| abcr | AB481597-250 mg |

(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol |

497855-87-5 | 250MG |

€517.20 | 2022-07-29 | ||

| Advanced ChemBlocks | M15855-1G |

(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol |

497855-87-5 | 97% | 1G |

$935 | 2023-09-15 | |

| Advanced ChemBlocks | M15855-250MG |

(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol |

497855-87-5 | 97% | 250MG |

$375 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1239864-250mg |

2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl- |

497855-87-5 | 95% | 250mg |

$550 | 2025-02-20 |

2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl- 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

497855-87-5 (2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl-) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 57707-64-9(2-azidoacetonitrile)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:497855-87-5)2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl-

清らかである:99%

はかる:1g

価格 ($):297.0